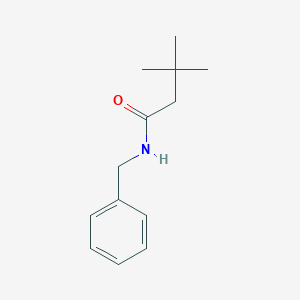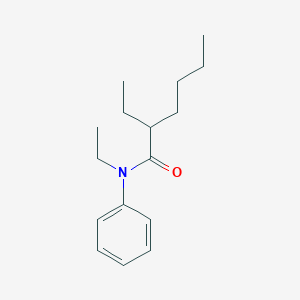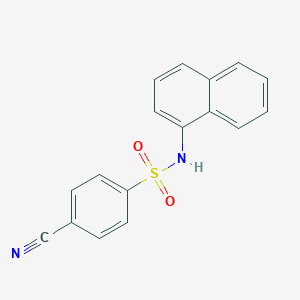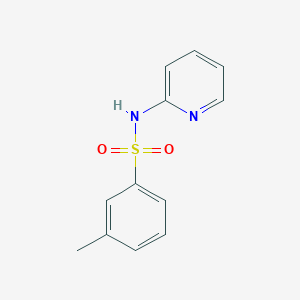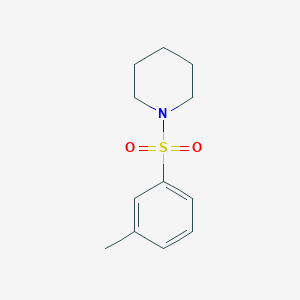
N-(furan-2-ylmethyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2,4-dinitroaniline, commonly known as FDN, is a chemical compound that has gained significant attention in the field of scientific research. FDN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several applications.
Mechanism of Action
The mechanism of action of FDN as a fluorescent probe for detecting NO and H2S involves the reaction of FDN with NO and H2S, respectively. The reaction between FDN and NO or H2S results in a change in the fluorescence intensity of FDN, allowing for the detection of NO or H2S.
Biochemical and Physiological Effects:
FDN has been found to exhibit various biochemical and physiological effects. FDN has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. FDN has also been shown to exhibit anti-inflammatory and antioxidant properties. FDN has been found to protect against oxidative stress-induced damage in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of FDN is that it is relatively easy to synthesize and can be used as a fluorescent probe for detecting NO and H2S in living cells. However, one of the limitations of FDN is that it is not very stable in aqueous solutions and can degrade over time.
Future Directions
There are several future directions for the research on FDN. One direction is to further investigate the mechanism of action of FDN as a fluorescent probe for detecting NO and H2S. Another direction is to explore the potential of FDN as a therapeutic agent for cancer and other diseases. Additionally, research can be conducted to improve the stability of FDN in aqueous solutions, making it a more reliable tool for scientific research.
Conclusion:
In conclusion, FDN is a promising compound that has gained significant attention in the field of scientific research. FDN has been found to exhibit various biochemical and physiological effects, making it a potential candidate for several applications. The synthesis of FDN is relatively simple, and it can be used as a fluorescent probe for detecting NO and H2S in living cells. However, FDN is not very stable in aqueous solutions, and further research is needed to explore its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of FDN involves the reaction of furfural with 2,4-dinitroaniline in the presence of a catalyst. The reaction yields FDN as a yellow crystalline solid. The synthesis of FDN is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
FDN has been found to exhibit various scientific research applications. One of the most promising applications of FDN is as a fluorescent probe for detecting nitric oxide (NO) in living cells. FDN has been shown to selectively detect NO in the presence of other reactive oxygen species. FDN has also been used as a fluorescent probe for detecting hydrogen sulfide (H2S) in living cells. FDN has been shown to selectively detect H2S in the presence of other sulfur-containing compounds.
properties
Molecular Formula |
C11H9N3O5 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H9N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h1-6,12H,7H2 |
InChI Key |
NKLASLDFYQQMKJ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)

